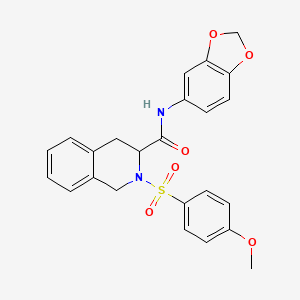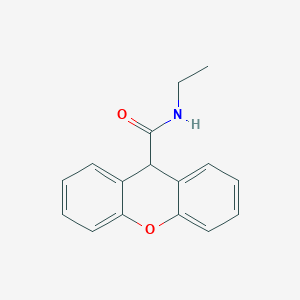
N-ethyl-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-9H-xanthene-9-carboxamide: is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the xanthene-9-carboxamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-9H-xanthene-9-carboxamide typically involves the alkylation of xanthene-9-carboxamide with ethyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-ethyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl-substituted xanthene-9-carboxamides.
Aplicaciones Científicas De Investigación
Chemistry: N-ethyl-9H-xanthene-9-carboxamide is used as a precursor in the synthesis of various xanthene derivatives, which are valuable in organic synthesis and material science.
Biology: In biological research, this compound is utilized as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence properties. It is used in imaging and diagnostic applications.
Medicine: The compound and its derivatives have shown potential in medicinal chemistry for the development of anti-inflammatory and anticancer agents. The xanthene scaffold is known for its biological activity, making it a valuable target for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its fluorescent properties make it suitable for applications in optical brighteners and laser dyes.
Mecanismo De Acción
The mechanism of action of N-ethyl-9H-xanthene-9-carboxamide is primarily related to its interaction with biological molecules. The compound can bind to specific proteins or enzymes, altering their activity. The xanthene core can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying molecular interactions and cellular dynamics.
Comparación Con Compuestos Similares
- 9H-xanthene-9-carboxamide
- N-butyl-N-ethyl-9H-xanthene-9-carboxamide
- N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide
Comparison: N-ethyl-9H-xanthene-9-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different fluorescence properties and binding affinities, making it suitable for specific applications in research and industry.
Propiedades
IUPAC Name |
N-ethyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-17-16(18)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKWLQIXRRYYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
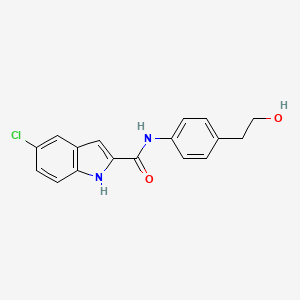
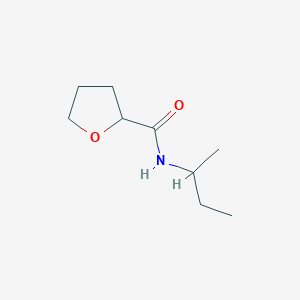
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
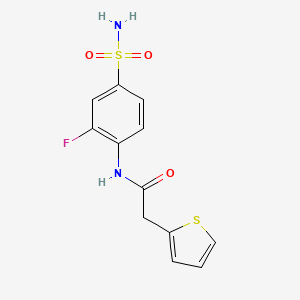
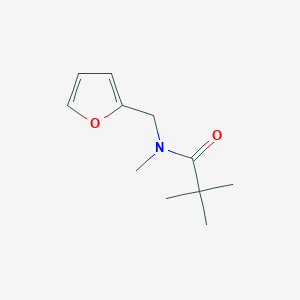
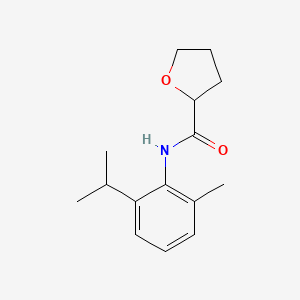

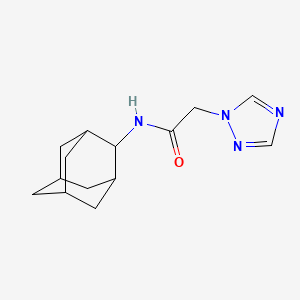
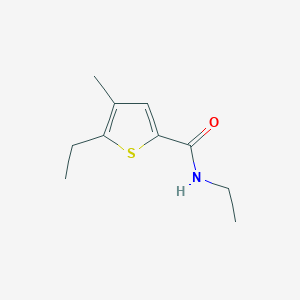
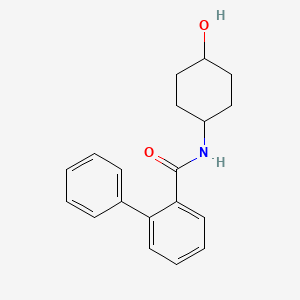
![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
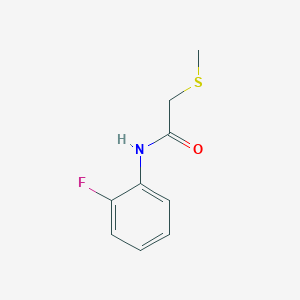
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
